molecular formula C11H15NO2 B13498183 N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine

N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine

Cat. No.: B13498183
M. Wt: 193.24 g/mol
InChI Key: UHUSHLINJFTZJQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine is a secondary amine characterized by a benzyl group substituted at the 3-position with a 1,3-dioxolane ring and a methylamine functional group. The 1,3-dioxolane moiety confers unique stereoelectronic properties, enhancing solubility and influencing reactivity. Its structural features, including the electron-rich dioxolane ring and the basic methylamine group, distinguish it from simpler benzylamines or aliphatic amines.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

UHUSHLINJFTZJQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2OCCO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated amines, acylated amines

Mechanism of Action

The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues with Benzodioxole/Dioxolane Moieties

The 1,3-dioxolane ring is a critical feature shared with compounds like MDMA (3,4-methylenedioxymethamphetamine) and MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine). However, the substitution pattern and functional groups lead to divergent properties:

Compound Name Key Structural Features Biological/Chemical Properties Reference
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine 3-(1,3-Dioxolan-2-yl)benzyl + N-methylamine Potential precursor; moderate basicity Target
MDMA 3,4-Methylenedioxy-substituted methamphetamine Strong serotonergic activity; psychoactive
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine Benzodioxol-5-ylmethyl + N-methylamine Used as a synthetic precursor; limited bioactivity
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine Benzodioxol-5-yl + butanamine chain Mild psychoactive effects; lower potency than MDMA

Key Differences :

  • Substitution Position : The target compound’s dioxolane is at the benzyl 3-position, whereas MDMA and MBDB feature 3,4-methylenedioxy or 5-position substitutions. This alters electronic distribution and steric interactions.

Methylamine-Containing Analogues

Compounds with N-methylamine groups exhibit varied reactivity and biological interactions:

Compound Name Structural Features Notable Properties Reference
N-(4-Methoxybenzyl)-N-methylamine 4-Methoxybenzyl + N-methylamine Enhanced receptor binding; used in drug design
N-(3-Chloro-2-fluorobenzyl)-N-methylamine Halogenated benzyl + N-methylamine Investigated for medicinal applications
N-(5-Chloro-2-methoxybenzyl)-N-methylamine Chloro-methoxybenzyl + N-methylamine Studied for therapeutic potential

Key Insights :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in halogenated analogs increase polarity and metabolic stability compared to the target compound’s dioxolane ring .
  • Solubility : The dioxolane ring improves aqueous solubility relative to purely aromatic or halogenated analogs .

Biological Activity

N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 1,3-dioxolane moiety may influence the compound's interaction with biological systems, making it a subject for various studies aimed at evaluating its efficacy against pathogens and other biological targets.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives. The general structure can be represented as follows:

N 3 1 3 Dioxolan 2 YL benzyl N methylamine\text{N 3 1 3 Dioxolan 2 YL benzyl N methylamine}
PropertyValue
Molecular FormulaC11H15N1O2
Molecular Weight195.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antiviral Activity

Research has indicated that compounds containing a 1,3-dioxolane structure exhibit significant antiviral properties. For instance, studies on related dioxolane derivatives have shown promising results against HIV-1, suggesting that modifications to the dioxolane ring can enhance antiviral potency. In particular, compounds with alkyl amino groups at strategic positions have demonstrated increased activity against drug-resistant strains of HIV .

Antibacterial and Antifungal Activity

A series of synthesized 1,3-dioxolanes were evaluated for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited potent activity against various strains of bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, along with antifungal efficacy against Candida albicans.

Table 2: Biological Activity Results

Compound IDAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1>1000>1000
2625500
31250250
4625125

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the dioxolane ring may stabilize interactions with biological targets, enhancing binding affinity and selectivity. Molecular modeling studies have indicated that such compounds can effectively inhibit viral reverse transcriptase and other critical enzymes in pathogenic organisms .

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various dioxolane derivatives, it was found that specific modifications to the dioxolane structure significantly improved activity against HIV-1. The most potent compound tested was shown to be effective at concentrations significantly lower than those required for existing antiviral drugs .

Study on Antibacterial Properties

Another study focused on the antibacterial properties of synthesized dioxolanes demonstrated that certain compounds showed remarkable activity against resistant bacterial strains. For example, compound 2 exhibited an MIC value of 625 µg/mL against S. aureus, indicating its potential as a lead compound for further development .

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